molecular formula C16H19NO3 B2815970 N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide CAS No. 1396874-26-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide

Cat. No.: B2815970
CAS No.: 1396874-26-2
M. Wt: 273.332
InChI Key: ZEBAOILNXDRNGV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide is a synthetic organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.Researchers value this chemical as a potential modulator of opioid receptor activity, making it a probe of interest for neurological and pharmacological research . Its structure incorporates a furan ring, a heterocycle often found in ligands with significant biological activity . The presence of the 2,5-dimethylbenzamide group and a hydroxypropyl linker contributes to its specific molecular geometry and binding properties.For research purposes, this product is characterized to ensure identity and purity. Researchers should consult the product-specific Certificate of Analysis for detailed quality control data. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBAOILNXDRNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(furan-2-yl)-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Furan-Containing Benzamides

  • USP 31 Compounds (e.g., Ranitidine-Related Derivatives): Compounds such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B) share structural similarities, including furan rings and sulphanyl linkages. However, the target compound lacks the nitroethenediamine and sulphanyl groups, which are critical for histamine H2-receptor antagonism in ranitidine .
  • Polymer Conjugates (HPMA Copolymers): N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, used in drug delivery, feature hydroxypropyl side chains but differ in their polymeric backbone. The target compound’s monomeric structure may lack the prolonged circulation half-life of HPMA polymers but could offer simpler synthesis and metabolic pathways .

Biofuel and Biomass-Derived Furan Derivatives

  • DMF’s low molecular weight (96.13 g/mol) and hydrophobicity contrast sharply with the target compound’s larger size (est.

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Biological Activity
Target Compound ~280 (estimated) Benzamide, hydroxypropyl, furan Moderate (predicted) Unknown; potential CNS or GI applications
HPMA Copolymers 10,000–100,000 Methacrylamide, hydroxypropyl High Drug delivery (e.g., doxorubicin conjugates)
Ranitidine-Related Compound B 529.7 Furan, sulphanyl, nitroethenediamine Low H2-receptor antagonism (impurity)
2,5-Dimethylfuran (DMF) 96.13 Furan, methyl Insoluble Biofuel intermediate

Bioactivity Insights

  • Cytotoxicity Potential: While the target compound’s cytotoxicity remains unstudied, structurally related benzamides (e.g., triazoloquinoline derivatives) have shown antiproliferative effects in cancer models . The hydroxypropyl group may reduce toxicity compared to purely lipophilic analogs.
  • Receptor Binding: The absence of sulphanyl or nitro groups (cf. ranitidine derivatives ) suggests divergent receptor interactions, possibly favoring non-H2 pathways.

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with 2,5-dimethylfuran. Key steps include:

  • Alkylation : Introducing the hydroxypropyl group via nucleophilic substitution under anhydrous conditions.
  • Amidation : Coupling with 2,5-dimethylbenzoyl chloride using a base (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Optimization : Control reaction temperature (e.g., 0–25°C for sensitive steps) and pH (neutral to slightly basic for amidation). Use thin-layer chromatography (TLC) or inline NMR to monitor progress .
    Yield Improvement : Catalytic Lewis acids (e.g., ZnCl₂) enhance electrophilicity in substitution reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, hydroxypropyl methyl groups at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 287.35 for [M+H]+) .
  • HPLC : Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the electron-donating effect of the dimethyl groups on the benzamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,5-dimethyl groups on the benzamide ring are electron-donating, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic aromatic substitution (e.g., sulfonation, nitration) but reduces reactivity in nucleophilic acyl substitution due to steric hindrance. Comparative studies with electron-withdrawing analogs (e.g., trifluoromethoxy derivatives) show slower amide hydrolysis kinetics .

Q. What strategies can resolve contradictions in biological activity data when testing this compound across different assay conditions?

Methodological Answer: Contradictions may arise from:

  • Solvent Effects : High DMSO concentrations (>0.1%) can denature proteins; use lower concentrations or alternative solvents (e.g., PEG-400) .
  • Cell Line Variability : Validate activity in multiple lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .
  • Data Normalization : Include internal controls (e.g., reference inhibitors like Tankyrase inhibitors for PARP assays) .

Q. How can computational methods predict interactions between this compound and potential enzyme targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at active sites (e.g., PARP-1 or cytochrome P450).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Validation : Cross-reference with experimental binding assays (e.g., SPR or ITC) to refine computational models .

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